Cas no 102029-89-0 (SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE)

SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE 化学的及び物理的性質
名前と識別子
-
- SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE
- [SAR1]ANGIOTENSIN II, HUMAN
- (SAR1)-ANGIOTENSIN II
- (SAR1,PHE8) ANGIOTENSIN II
- (SAR1)-ANGIOTENSIN II ACETATE
- angiotensin II, Sar(1)-Ile(5)-
- H-Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH
- [Sar1]angiotensin II【guinea pig】
- [SAR1]-ANGIOTENSIN II
- angiotensin II,Sar(1)-Ile(5)
- Sar-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro-L-Phe-OH
- N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylphenylalanine--acetic acid (1/1)
- 102029-89-0
- acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
- DTXSID50657523
-
- インチ: InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)/t29-,34-,35-,36-,37-,38-,40-,41-/m0/s1
- InChIKey: WCYZYYURIHACQW-KOTWUFNXSA-N
- ほほえんだ: NC(NCCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@@H](CC1C=CC=CC=1)C(=O)O)=O)=O)CC1=CNC=N1)=O)[C@H](CC)C)=O)CC1C=CC(O)=CC=1)=O)C(C)C)=O)NC(CNC)=O)=N
計算された属性
- せいみつぶんしりょう: 1001.54000
- どういたいしつりょう: 1061.56581488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 15
- 重原子数: 76
- 回転可能化学結合数: 28
- 複雑さ: 1870
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 395Ų
じっけんとくせい
- PSA: 355.05000
- LogP: 3.17750
- かんど: Light Sensitive
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE09078-5mg |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE |
102029-89-0 | > 95% | 5mg |
$250.00 | 2024-04-20 | |
A2B Chem LLC | AE09078-25mg |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE |
102029-89-0 | > 95% | 25mg |
$349.00 | 2024-04-20 | |
A2B Chem LLC | AE09078-10mg |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE |
102029-89-0 | > 95% | 10mg |
$283.00 | 2024-04-20 |
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHEに関する追加情報
Professional Introduction to Compound with CAS No. 102029-89-0 and Peptide SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE
Compound with the CAS number 102029-89-0 and the peptide sequence SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE represent significant advancements in the field of chemical and biomedical research. These entities have garnered considerable attention due to their unique structural and functional properties, which make them valuable tools in the development of novel therapeutic agents and diagnostic reagents.
The compound with CAS no. 102029-89-0 is a synthetic molecule that has been extensively studied for its potential applications in various biological pathways. Recent research has highlighted its role as a modulator of enzyme activity, particularly in the context of metabolic regulation and signal transduction. Studies have demonstrated that this compound can interact with specific target proteins, thereby influencing cellular processes at a molecular level. This interaction is critical for understanding the mechanisms underlying diseases such as diabetes, obesity, and inflammatory disorders.
The peptide SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE is another area of intense interest, owing to its ability to mimic natural bioactive peptides. Peptides have long been recognized for their therapeutic potential due to their specificity and biocompatibility. The sequence SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE has been engineered to exhibit particular biological activities, making it a promising candidate for drug development. For instance, it has shown efficacy in inhibiting the activity of certain enzymes that are implicated in neurodegenerative diseases.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of how these compounds interact with biological targets. These techniques have allowed researchers to predict the binding affinities and mechanisms of action with high precision. As a result, the design of more effective and targeted therapeutic agents has become feasible. The compound with CAS no. 102029-89-0 and the peptide SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE are prime examples of how interdisciplinary approaches can lead to breakthroughs in drug discovery.
In addition to their therapeutic potential, these compounds have also found applications in diagnostic imaging. For example, radiolabeled versions of the peptide SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE have been used in positron emission tomography (PET) scans to visualize specific tissues or organs. This has enabled clinicians to detect diseases at earlier stages, improving patient outcomes significantly.
The synthesis and characterization of these compounds have been facilitated by advancements in solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC). These techniques allow for the precise construction of complex peptide sequences and the purification of high-purity compounds. The reliability of these methods has been crucial for ensuring that researchers can reproducibly obtain materials suitable for both preclinical and clinical studies.
The regulatory landscape for such compounds is also evolving, with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly recognizing the importance of peptides and small molecules in modern medicine. The approval processes for these entities are becoming more streamlined, reflecting their growing acceptance in clinical practice.
Ethical considerations are also paramount when developing new therapeutic agents. Researchers must ensure that their studies are conducted responsibly, with appropriate measures taken to protect human subjects. The use of animal models for initial testing is often necessary before moving to human trials, but efforts are being made to minimize animal use through alternative methods such as organ-on-a-chip technologies.
The future prospects for compounds like those with CAS no. 102029-89-0 and peptides such as SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE are bright, with ongoing research expected to uncover new applications and refine existing ones. Collaborative efforts between academia, industry, and regulatory bodies will be essential in translating laboratory discoveries into viable therapies that improve global health.
102029-89-0 (SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE) 関連製品
- 110200-37-8(L-Serine, L-a-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-tyrosyl-L-tyrosyl-)
- 58-49-1(Angiotensin II 5-valine)
- 75921-69-6(Melanotan I)
- 120928-03-2(L-Arginine,L-histidyl-L-seryl-L-a-aspartyl-L-alanyl-L-valyl-L-phenylalanyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threonyl-)
- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)
- 1227490-24-5(5,6-Di(pyridin-3-yl)picolinaldehyde)
- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)
- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)
- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)



